molecular formula C23H17Cl2N3O3S2 B2508146 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 361469-79-6

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2508146
CAS No.: 361469-79-6
M. Wt: 518.43
InChI Key: VVVKQQZYXOMELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a benzamide-thiazole hybrid compound featuring a 2,5-dichlorophenyl-substituted thiazole core and a 4-methylbenzenesulfonamido (tosyl) group on the benzamide moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole and sulfonamide motifs in targeting enzymes and receptors .

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O3S2/c1-14-6-9-16(10-7-14)33(30,31)28-20-5-3-2-4-17(20)22(29)27-23-26-21(13-32-23)18-12-15(24)8-11-19(18)25/h2-13,28H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVKQQZYXOMELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic compound belonging to the thiazole derivative class, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2N2O2S. The compound features:

  • A thiazole ring which is often associated with antimicrobial and anticancer properties.
  • A dichlorophenyl moiety that enhances its biological activity through specific interactions with biological targets.
  • A sulfonamide group , known for its role in various pharmacological activities.

Antimicrobial Activity

Thiazole derivatives are frequently studied for their antimicrobial properties . Research indicates that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the thiazole structure can enhance the compound's effectiveness against biofilm-forming pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects . Thiazole derivatives have been linked to the inhibition of inflammatory mediators, making them candidates for treating conditions characterized by excessive inflammation. The sulfonamide group may contribute to this activity by modulating immune responses and cytokine production .

Anticancer Potential

This compound has shown promise in anticancer research . Similar thiazole compounds have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may interfere with critical signaling pathways involved in cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazole ring can inhibit enzymes critical for bacterial survival or cancer cell metabolism.
  • Receptor Modulation : The compound may interact with various receptors involved in inflammatory pathways or cancer signaling.
  • Biofilm Disruption : It has been noted that structural modifications can improve the ability to disrupt biofilms formed by pathogenic bacteria .

Research Findings and Case Studies

A summary of key findings from recent studies on similar compounds is presented in the following table:

Study/CompoundBiological ActivityTarget Organism/Cell LineKey Findings
Nitrothiazole derivativesAntimicrobialS. epidermidis, P. aeruginosaEnhanced activity against biofilms; structural modifications improved efficacy .
Thiazole-based sulfonamidesAnti-inflammatoryMacrophage cell linesInhibited pro-inflammatory cytokines; potential therapeutic use in chronic inflammation .
Thiazole amidesAnticancerVarious cancer cell linesInduced apoptosis; inhibited cell proliferation through specific signaling pathway interference .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s substitution pattern critically influences electronic properties and target interactions. Key comparisons include:

  • N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (): Shares the 2,5-dichlorophenyl-thiazole core but replaces the tosyl group with a methylsulfonyl (mesyl) group.
  • 3,4-Dichloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 352690-79-0, ): Features a 4-methylphenyl group on the thiazole and a 3,4-dichlorobenzamide. The methylphenyl group increases hydrophobicity, while the dichloro substitution alters steric and electronic profiles .
  • N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine (): Replaces the benzamide with a pyridinylamine group, eliminating the sulfonamide’s hydrogen-bonding capacity and altering solubility .

Modifications on the Benzamide Moiety

The sulfonamide group’s nature significantly impacts physicochemical properties:

  • Tosyl (4-methylbenzenesulfonamido) vs. Mesyl (methylsulfonyl) : Tosyl introduces a phenyl ring, increasing molecular weight (~60 g/mol) and lipophilicity compared to mesyl. This may enhance membrane permeability but reduce aqueous solubility .
  • Bromophenoxymethyl Substituents (): Compounds like 3-[(4-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 353488-55-8) feature bulky bromophenoxy groups, which could sterically hinder target interactions but improve stability .

Spectroscopic Data

  • IR Spectroscopy : The target compound’s IR spectrum would exhibit a C=O stretch at ~1660–1680 cm⁻¹ (benzamide) and νC=S at ~1240–1255 cm⁻¹ (thiazole), consistent with related compounds in . The absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer stability .
  • NMR Spectroscopy : 1H-NMR would show aromatic protons from the dichlorophenyl (δ 7.2–7.8 ppm) and tosyl (δ 7.6–7.8 ppm) groups, while 13C-NMR would confirm sulfonamide (C-SO2 at ~140 ppm) and carbonyl (C=O at ~165 ppm) signals .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C23H18Cl2N2O3S2* ~500* 2,5-Dichlorophenyl; Tosyl
N-(4-(2,5-DCP)thiazol-2-yl)-mesyl BA† C17H12Cl2N2O3S2 () 427.3 2,5-Dichlorophenyl; Mesyl
3,4-Dichloro-N-(4-MP-thiazol-2-yl) BA‡ C17H12Cl2N2OS () 379.3 4-Methylphenyl; 3,4-Dichlorobenzamide

*Estimated based on structural analogy; †DCP = dichlorophenyl, BA = benzamide; ‡MP = methylphenyl.

  • Solubility : Tosyl’s hydrophobicity likely reduces aqueous solubility compared to mesyl derivatives. reports pKa values (2.53–67.36%) for similar triazole-thiones, suggesting pH-dependent solubility .
  • Stability : Thiazole-thione tautomers () exhibit stability in basic media, a trait shared by the target compound’s thiazole core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.